molecular formula C17H22Cl2N2O2 B12240719 4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine

4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine

Cat. No.: B12240719
M. Wt: 357.3 g/mol
InChI Key: ORAKMRBXTUXVSD-UHFFFAOYSA-N
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Description

4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring substituted with a 2,4-dichlorophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 2,4-Dichlorophenyl Group: This step involves the reaction of the piperidine derivative with 2,4-dichlorobenzyl chloride under basic conditions to form the 2,4-dichlorophenylmethylpiperidine intermediate.

    Formation of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions using reagents such as acyl chlorides or anhydrides.

    Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate
  • 1-[(2,4-Dichlorophenyl)methyl]piperidine

Uniqueness

4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to the presence of both a piperidine and a morpholine ring, which may confer distinct pharmacological properties compared to similar compounds. The dichlorophenyl group also contributes to its unique chemical reactivity and biological activity.

Properties

Molecular Formula

C17H22Cl2N2O2

Molecular Weight

357.3 g/mol

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H22Cl2N2O2/c18-15-4-3-13(16(19)10-15)11-20-5-1-2-14(12-20)17(22)21-6-8-23-9-7-21/h3-4,10,14H,1-2,5-9,11-12H2

InChI Key

ORAKMRBXTUXVSD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCOCC3

Origin of Product

United States

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